molecular formula C17H19NOS B2540238 N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 306732-10-5

N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No. B2540238
CAS RN: 306732-10-5
M. Wt: 285.41
InChI Key: NPPJUOHDIJHZOU-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a compound that has been the subject of various studies due to its potential biological activities and interactions with different molecules. The compound's structure and properties have been explored through different computational and experimental methods, including density functional theory (DFT), molecular docking, and vibrational spectroscopy, to understand its behavior in different environments and its potential as a pharmaceutical agent.

Synthesis Analysis

The synthesis of related acetamide derivatives has been extensively studied. For instance, derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide have been synthesized and structurally confirmed using techniques such as 1H NMR, IR, and elemental analysis . Similarly, a series of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides were synthesized from 4-chlorophenoxyacetic acid through a multi-step process involving esterification, hydrazinolysis, and subsequent reactions with various N-substituted-2-bromoacetamides . These studies provide insights into the synthetic routes that could be applied to the synthesis of N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been analyzed using computational methods. For example, the structural parameters, electron behavior, and wave function of N-[4-(Ethylsulfamoyl)phenyl]acetamide were investigated using Gaussian 16 W DFT tool, which could provide a basis for understanding the molecular structure of N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide . Additionally, the vibrational spectroscopic signatures of related molecules have been characterized, providing information on the geometric equilibrium and intermolecular interactions .

Chemical Reactions Analysis

The reactivity of acetamide derivatives in various solvents and under different conditions has been studied. For instance, the reactivity of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a synthon in heterocyclic synthesis has been reviewed, indicating the potential for N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide to undergo similar reactions . The electronic and biological interactions of related compounds in polar liquids have also been evaluated, which could shed light on the chemical reactions involving N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives have been explored through various analyses. The electronic properties, such as HOMO-LUMO band gap energy, were determined in different solvents, and the reactivity was analyzed through molecular electrostatic potential (MEP) analysis . The vibrational spectroscopic assignment for related compounds was determined by quantum computation, which could be relevant for understanding the properties of N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide . Additionally, the polarity and structure of related molecules have been studied, providing insights into the conformational preferences and stability of the compound .

properties

IUPAC Name

N-(4-ethylphenyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-3-14-6-8-15(9-7-14)18-17(19)12-20-16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPJUOHDIJHZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

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